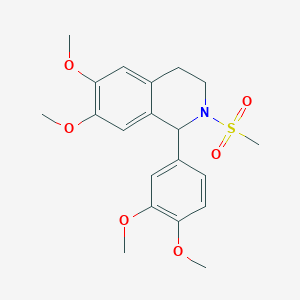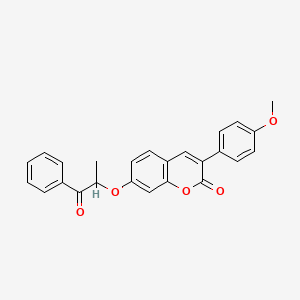![molecular formula C24H17BrO6 B4177185 methyl 4-({[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B4177185.png)
methyl 4-({[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate
Overview
Description
Methyl 4-({[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate is not fully understood. However, it has been proposed that it exerts its anti-cancer activity by inducing apoptosis through the activation of caspase-3 and -9 and the downregulation of anti-apoptotic proteins such as Bcl-2. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. Its anti-inflammatory and anti-oxidant properties are thought to be mediated by the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species (ROS). Its neuroprotective effects are believed to be due to its ability to modulate the levels of neurotransmitters and to protect against oxidative stress.
Biochemical and Physiological Effects:
Methyl 4-({[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also reduces the levels of ROS and inhibits the activity of various enzymes involved in oxidative stress. In addition, it modulates the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various neurological functions.
Advantages and Limitations for Lab Experiments
Methyl 4-({[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and can be purified by column chromatography. It has been extensively studied and has shown promising results in various in vitro and in vivo experiments. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for the study of methyl 4-({[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate. One direction is to further investigate its mechanism of action and molecular targets. This will help to identify its potential therapeutic applications and to develop more specific and effective drugs. Another direction is to evaluate its toxicity and side effects in animal models and to determine its pharmacokinetic and pharmacodynamic properties. This will provide important information for the development of clinical trials. Finally, future studies can focus on the development of novel derivatives of this compound with improved potency and selectivity.
Scientific Research Applications
Methyl 4-({[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Furthermore, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
methyl 4-[[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO6/c1-28-24(27)16-8-6-15(7-9-16)13-29-17-10-11-18-21(12-17)30-14-22(23(18)26)31-20-5-3-2-4-19(20)25/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUCJEQPTLWPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxymethyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4177105.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4177106.png)
![6-(4-chlorophenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4177110.png)
![7-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177115.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-N-benzylacetamide](/img/structure/B4177122.png)
![7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177129.png)

![(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4177143.png)
![12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4177149.png)

![2-{[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4177151.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4177172.png)
![N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B4177177.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4177189.png)